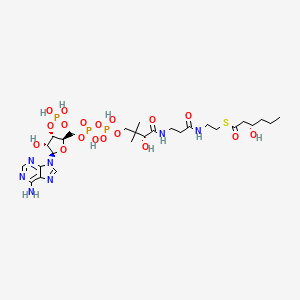

(S)-3-hydroxyhexanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexanoyl-CoA. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a (S)-3-hydroxyhexanoic acid and a coenzyme A. It is a conjugate acid of a (S)-3-hydroxyhexanoyl-CoA(4-).

(S)-3-Hydroxyhexanoyl-CoA

CAS No.: 79171-47-4

Cat. No.: VC1855269

Molecular Formula: C27H46N7O18P3S

Molecular Weight: 881.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79171-47-4 |

|---|---|

| Molecular Formula | C27H46N7O18P3S |

| Molecular Weight | 881.7 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate |

| Standard InChI | InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1 |

| Standard InChI Key | VAAHKRMGOFIORX-IKTBLOROSA-N |

| Isomeric SMILES | CCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

| SMILES | CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

| Canonical SMILES | CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Identity

(S)-3-Hydroxyhexanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyhexanoic acid . The compound possesses stereochemical specificity at the third carbon position, with the hydroxyl group in the S-configuration, which is crucial for its biological activity and recognition by specific enzymes in metabolic pathways.

Chemical Properties

The chemical properties of (S)-3-Hydroxyhexanoyl-CoA are summarized in Table 1, reflecting its complex structure comprising a coenzyme A moiety linked to a hydroxylated six-carbon fatty acid chain.

Table 1: Chemical Properties of (S)-3-Hydroxyhexanoyl-CoA

| Property | Value | Reference |

|---|---|---|

| PubChem CID | 11966160 | |

| CAS Number | 79171-47-4 | |

| Molecular Formula | C₂₇H₄₆N₇O₁₈P₃S | |

| Molecular Weight | 881.7 g/mol | |

| Creation Date | 2006-12-22 | |

| Modification Date | 2025-03-29 | |

| Physical State | Solid |

Structural Identifiers

Multiple chemical identifiers are used to precisely characterize (S)-3-Hydroxyhexanoyl-CoA in chemical databases and research literature:

Table 2: Structural Identifiers of (S)-3-Hydroxyhexanoyl-CoA

Spectroscopic Characteristics

Mass spectrometry is a valuable technique for analyzing (S)-3-Hydroxyhexanoyl-CoA. The predicted collision cross-section data, which can aid in its identification using ion mobility mass spectrometry, is provided below:

Table 3: Predicted Collision Cross Section Data for (S)-3-Hydroxyhexanoyl-CoA

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 882.19058 | 263.4 |

| [M+Na]⁺ | 904.17252 | 271.5 |

| [M+NH₄]⁺ | 899.21712 | 267.9 |

| [M+K]⁺ | 920.14646 | 266.1 |

| [M-H]⁻ | 880.17602 | 262.2 |

| [M+Na-2H]⁻ | 902.15797 | 268.6 |

| [M]⁺ | 881.18275 | 266.3 |

| [M]⁻ | 881.18385 | 266.3 |

These spectroscopic parameters are essential for analytical identification and quantification of (S)-3-Hydroxyhexanoyl-CoA in biological samples .

Biological Significance and Distribution

Taxonomic Distribution

(S)-3-Hydroxyhexanoyl-CoA has been identified as an important metabolite across diverse organisms:

Table 4: Biological Distribution of (S)-3-Hydroxyhexanoyl-CoA

| Organism | Role | Reference |

|---|---|---|

| Homo sapiens (Human) | Metabolite | |

| Mus musculus (Mouse) | Metabolite | |

| Escherichia coli (strain K12, MG1655) | Metabolite |

This broad distribution underscores the compound's fundamental role in conserved metabolic processes across different taxonomic groups .

Chemical Taxonomy

In terms of chemical classification, (S)-3-Hydroxyhexanoyl-CoA belongs to the class of chemical entities known as (S)-3-hydroxyacyl CoAs, which are organic compounds containing an (S)-3-hydroxyl acylated coenzyme A derivative . It is categorized within the hierarchy of chemical entities as follows:

-

Kingdom: Chemical entities

-

Super Class: Organic compounds

-

Class: Lipids and lipid-like molecules

-

Sub Class: Fatty Acyls

Metabolic Pathways and Biochemical Roles

Role in Fatty Acid Metabolism

(S)-3-Hydroxyhexanoyl-CoA serves as a critical intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway where fatty acids are broken down to produce energy . In humans, it is part of the fatty acid metabolism pathway (SMP0000051) as documented in the Metabolomics Workbench database .

Enzymatic Transformations

The compound participates in several enzymatic reactions in metabolic pathways:

Table 5: Key Enzymatic Reactions Involving (S)-3-Hydroxyhexanoyl-CoA

Role in Polyhydroxyalkanoate Synthesis

One of the most interesting applications of (S)-3-Hydroxyhexanoyl-CoA is in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a biodegradable polymer with properties similar to commercial plastics . The metabolic pathway involves:

-

Conversion of (S)-3-hydroxyhexanoyl-CoA to (R)-3-hydroxyhexanoyl-CoA by (R)-specific enoyl-CoA hydratase (PhaJ)

-

Incorporation of (R)-3-hydroxyhexanoyl-CoA into the growing P(3HB-co-3HHx) polymer chain by PHA synthase (PhaC)

This process is significant for biotechnology applications seeking alternatives to petroleum-based plastics, as P(3HB-co-3HHx) exhibits faster biodegradation rates compared to conventional plastics .

Biosynthetic Pathways

Formation in Beta-Oxidation

In the fatty acid beta-oxidation pathway, (S)-3-hydroxyhexanoyl-CoA is formed through the hydration of trans-2-hexenoyl-CoA (also known as 2E-hexenoyl-CoA) by enoyl-CoA hydratase (FadB) . The stereochemistry of this reaction is specific, producing the S-isomer of 3-hydroxyhexanoyl-CoA.

Formation in Fatty Acid Elongation

Conversely, (S)-3-hydroxyhexanoyl-CoA can also be produced during fatty acid biosynthesis through the reduction of 3-oxohexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase . In this context, 3-oxohexanoyl-CoA is derived from butanoyl-CoA via the enzyme acetyl-CoA acyltransferase 2 (EC 2.3.1.16) .

Analytical Methods and Research Applications

Detection and Quantification

The analysis of (S)-3-hydroxyhexanoyl-CoA in biological samples typically involves sophisticated analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). The predicted collision cross-section data provided earlier can aid in optimizing ion mobility-mass spectrometry methods for enhanced detection specificity .

Research Applications

(S)-3-Hydroxyhexanoyl-CoA serves as:

-

A marker for assessing fatty acid oxidation disorders

-

A substrate for enzyme activity assays

-

A precursor for the production of biodegradable polymers

Structural Comparison with Related Compounds

(S)-3-Hydroxyhexanoyl-CoA is part of a family of 3-hydroxyacyl-CoA compounds that differ in their carbon chain length:

Table 6: Comparison of (S)-3-Hydroxyhexanoyl-CoA with Related Compounds

This homologous series demonstrates how the metabolic machinery can process fatty acids of varying chain lengths through similar biochemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume